molecular formula C9H9ClN2O2 B2845228 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride CAS No. 2418708-20-8

2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride

Cat. No.: B2845228
CAS No.: 2418708-20-8
M. Wt: 212.63
InChI Key: VFPWLFHRPROVRL-UHFFFAOYSA-N
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Description

2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride is a high-purity chemical building block designed for pharmaceutical research and development. This bicyclic heteroaromatic compound features a fused pyrrole and pyridine ring system, a scaffold recognized for its broad spectrum of pharmacological properties . The carboxylic acid functional group provides a versatile handle for further synthetic modification, while the hydrochloride salt form enhances the compound's aqueous solubility, facilitating its use in biological assays . The pyrrolopyridine core is a privileged structure in medicinal chemistry, found in several biologically active alkaloids and approved therapies targeting various kinases . This specific compound serves as a key synthetic intermediate in the preparation of Janus kinase 3 (JAK3) inhibitors. Structure-activity relationship (SAR) studies demonstrate that derivatives stemming from this core structure can exhibit potent inhibitory activity, with certain analogs showing IC50 values in the nanomolar range against human JAK3 . Beyond JAK inhibition, this scaffold has been investigated for its potential to inhibit fibroblast growth factor receptors (FGFRs) and serum/glucocorticoid-regulated kinase 1 (SGK-1), highlighting its utility in oncology and cardiovascular disease research . The compound is provided with a certificate of analysis. It is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.ClH/c1-5-2-7-8(11-5)3-6(4-10-7)9(12)13;/h2-4,11H,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPWLFHRPROVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride typically involves the construction of the pyrrolopyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with an appropriate aldehyde or ketone can lead to the formation of the pyrrolopyridine ring system .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, high-pressure reactors, and purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrrolopyridine ring .

Scientific Research Applications

2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

The position and nature of substituents significantly influence the properties of pyrrolopyridine derivatives. Key comparisons include:

Compound Name Substituents Ring Fusion Molecular Weight (g/mol) Yield Notable Properties/Activities
2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride 2-CH₃, 6-COOH, HCl salt [3,2-b] 228.65 (calculated) N/A Enhanced solubility due to HCl salt; potential antimicrobial activity inferred from analogs
3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride 3-Br, 6-COOH, HCl salt [3,2-b] 293.53 (calculated) N/A Bromine may enhance electrophilic reactivity; used in antimicrobial agent research
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 5-Cl, 2-COOH [2,3-c] 196.59 (calculated) 71% Lower yield compared to unsubstituted analogs; isomerism affects solubility
7-Oxo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid 7-oxo, 6-COOH [3,2-b] 192.14 (calculated) N/A Oxo group increases hydrogen-bonding capacity; demonstrated antimicrobial activity

Key Observations :

  • Positional Isomerism : The [3,2-b] ring fusion (target compound) versus [2,3-c] (e.g., 5-chloro derivative) alters electronic distribution and steric hindrance, impacting solubility and binding affinity .
  • Salt Formation : Hydrochloride salts (e.g., target compound) improve aqueous solubility, critical for pharmacological applications .

Q & A

Basic: What synthetic methodologies are commonly used to prepare 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride?

The synthesis typically involves multi-step routes starting from pyrrolo-pyridine precursors. Key steps include:

  • Core formation : Cyclization of substituted pyridine derivatives using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the bicyclic structure .
  • Carboxylic acid introduction : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) under basic or acidic conditions .
  • Salt formation : Conversion to the hydrochloride salt via treatment with HCl in polar solvents like ethanol or water to enhance solubility .
    Purification often employs recrystallization or ion-exchange chromatography .

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the bicyclic scaffold, methyl group position, and carboxylic acid proton environment .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS for m/z 204.1 [M+H]+^+) .
  • X-ray crystallography : Resolves absolute configuration in crystalline forms, though limited by salt hygroscopicity .

Advanced: How can synthesis protocols be optimized for higher yields in preclinical-scale production?

  • Continuous flow chemistry : Reduces reaction times and improves consistency compared to batch methods .
  • Solvent optimization : Use of DMF or DMSO enhances intermediate solubility during cyclization steps .
  • Catalyst screening : Palladium/ligand systems (e.g., XPhos) improve coupling efficiency for halogenated precursors .
    Post-synthetic analysis with in-line FTIR monitors reaction progress in real time .

Advanced: How should researchers address contradictions in reported biological activities of derivatives (e.g., FGFR inhibition vs. ATR kinase inhibition)?

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methyl vs. chloromethyl groups) to isolate target-specific effects .
  • Kinase profiling panels : Compare inhibitory IC50_{50} values across FGFR1-3, ATR, and related kinases using fluorescence-based assays .
  • Crystallographic docking : Resolve binding modes to clarify whether off-target interactions explain divergent results .

Advanced: What strategies guide the design of derivatives targeting FGFR kinases with improved selectivity?

  • Positional modifications : The 2-methyl group enhances hydrophobic interactions with FGFR1’s ATP-binding pocket, while the 6-carboxylic acid group stabilizes salt bridges with Lys514 .
  • Bioisosteric replacement : Substitute the carboxylic acid with tetrazoles to maintain charge interactions while improving membrane permeability .
  • In silico screening : Use molecular dynamics simulations to predict binding free energy changes (ΔG\Delta G) for novel analogs .

Basic: How do structural features influence solubility and reactivity in aqueous systems?

  • Hydrochloride salt : Increases aqueous solubility (>50 mg/mL) compared to the free base .
  • Carboxylic acid group : Enables pH-dependent solubility (soluble in alkaline buffers) and serves as a handle for conjugation (e.g., amide bond formation) .
  • Methyl substituent : Steric effects at position 2 reduce aggregation in polar solvents, improving bioavailability .

Advanced: What in vitro models are validated for evaluating antitumor efficacy of derivatives?

  • Cell line panels : Use FGFR-driven cancer models (e.g., breast cancer 4T1 cells) to assess proliferation inhibition via MTT assays .
  • Apoptosis markers : Quantify caspase-3/7 activation and Annexin V staining to confirm mechanism .
  • Combination studies : Test synergy with DNA-damaging agents (e.g., cisplatin) in ATR kinase inhibition scenarios .

Advanced: How can researchers mitigate instability issues during long-term storage of the hydrochloride salt?

  • Lyophilization : Freeze-drying in amber vials under argon extends shelf life (>24 months at -20°C) .
  • Excipient formulation : Blend with mannitol or cyclodextrins to prevent hygroscopic degradation .
  • Stability-indicating assays : Monitor degradation products (e.g., free acid formation) via UPLC-UV at 254 nm .

Basic: What are the key differences in biological activity between positional isomers (e.g., 6-carboxylic acid vs. 7-carboxylic acid derivatives)?

  • Binding affinity : The 6-carboxylic acid isomer shows 10-fold higher FGFR1 inhibition (IC50_{50} = 12 nM) than the 7-carboxylic acid analog due to optimal hydrogen bonding with Asp641 .
  • Metabolic stability : Methyl substitution at position 2 reduces CYP3A4-mediated oxidation compared to unsubstituted analogs .

Advanced: What computational tools are recommended for predicting metabolite profiles of novel derivatives?

  • ADMET predictors : Use Schrödinger’s QikProp or SwissADME to estimate metabolic sites (e.g., CYP450 oxidation of methyl groups) .
  • DEREK Nexus : Flags structural alerts for toxicity (e.g., reactive pyrrole nitrogen) .

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